2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-9(2)6-10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYWKYWOUDRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=CC(=C1)C)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid typically involves two key steps:
- N-Sulfonylation of an amino-containing intermediate with a methylsulfonyl chloride derivative.
- Construction or derivatization of the butanoic acid backbone , often starting from an amino acid or amino acid precursor.
This approach aligns with established procedures for synthesizing sulfonamide amino acid derivatives by reacting amines with sulfonyl chlorides under mild conditions, followed by purification steps to isolate the target compound.
Preparation of the Amino Acid Backbone
The butanoic acid moiety (specifically 2-aminobutanoic acid derivatives) can be prepared by:
Strecker Synthesis : Formation of an α-amino nitrile intermediate by reaction of an imine with potassium cyanide, followed by hydrolysis to yield 2-aminobutanoic acid. This method is classical for synthesizing α-amino acids and can be adapted for substituted derivatives.
Enzymatic Hydrolysis of N-protected Amino Acids : Selective enzymatic hydrolysis of N-protected 2-aminobutanoic acid derivatives (e.g., N-benzoyl-2-aminobutanoic acid) using acylase enzymes under controlled pH and temperature conditions yields optically pure 2-aminobutanoic acid.
Desulfurization of L-methionine Derivatives : Using catalysts such as Raney Nickel or Pd/C under hydrogen pressure in batch or continuous flow reactors to convert sulfur-containing amino acid derivatives (e.g., L-methionine methyl ester) into 2-amino butanoic acid or related alcohols.
N-Sulfonylation Reaction
The key step to introduce the methylsulfonyl group onto the amino functionality involves sulfonylation:
Reaction Conditions : The amino precursor (e.g., 2-aminobutanoic acid or its ester) is reacted with methylsulfonyl chloride in the presence of a base such as sodium carbonate or sodium acetate, typically in an organic solvent like dichloromethane at room temperature.
Mechanism : The nucleophilic amino group attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Purification : After reaction completion (monitored by TLC), the mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product is purified by recrystallization or column chromatography.
Specific Preparation Example for this compound
While direct literature on this exact compound is scarce, analogous compounds have been synthesized by:
Using 3,5-dimethylphenylamine or its derivatives as the amine component.
Sulfonylation with methylsulfonyl chloride under mild conditions to form the N-(methylsulfonyl)-3,5-dimethylphenyl amine intermediate.
Coupling this intermediate with a butanoic acid derivative or performing the sulfonylation on the amino acid backbone directly.
The reaction scheme is consistent with the sulfonamide synthesis protocols used for 2-aminothiazole sulfonamides and related compounds.
Data Table: Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
Catalyst and Enzyme Use : Enzymatic methods offer stereoselectivity and mild conditions but require control of pH and temperature for optimal activity.
Desulfurization Techniques : Raney Nickel and Pd/C catalysts are effective for removing sulfur groups from methionine derivatives, which can be adapted to prepare the amino acid backbone efficiently.
Solvent Choice : Dichloromethane is preferred for sulfonylation due to its inertness and ability to dissolve both reactants; methanol and water are used in hydrolysis and enzymatic steps.
Purification : Recrystallization from isopropyl alcohol or ethanol and column chromatography ensure high purity of the final sulfonamide amino acid.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- IUPAC Name : 2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid
The compound features a butanoic acid backbone along with a dimethylphenyl group and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity.
Chemistry
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Applications in Organic Synthesis:
- Used as a reagent in coupling reactions.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The biological applications of this compound are primarily related to its potential as an enzyme inhibitor and its influence on metabolic pathways.
Enzyme Inhibition Studies:
- Preliminary research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
- The interaction with specific molecular targets suggests its utility in studying metabolic regulation.
Cytotoxicity and Anticancer Potential:
- Initial findings show low cytotoxicity while maintaining potent biological activity against certain cancer cell lines. This characteristic is desirable for drug development as it suggests a favorable therapeutic index.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in various sectors.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cytotoxicity Assessment
In another study focusing on anticancer properties, researchers tested the compound against various cancer cell lines. The findings revealed that while the compound exhibited low cytotoxicity towards healthy cells, it effectively induced apoptosis in targeted cancer cells.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Contexts
lists several related compounds, including:
- (2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone; MM0358.06): A methionine derivative with a sulfone group. Unlike the target compound, it lacks the 3,5-dimethylphenyl substitution, resulting in lower molecular weight (MW: ~182.2 g/mol vs. ~325.4 g/mol for the target) and reduced lipophilicity. This difference may impact membrane permeability and metabolic stability .
- (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic Acid (N-Acetyl-DL-methionine; MM0358.07): Features a methylthioether group instead of a sulfonamide. The thioether group is prone to oxidation, whereas the sulfonamide in the target compound offers greater chemical stability .
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (Predicted) | Application/Use |
|---|---|---|---|---|
| Target Compound | 3,5-Dimethylphenyl, methylsulfonyl | ~325.4 | Moderate (polar groups) | Research chemical |
| L-Methionine Sulfone (MM0358.06) | Amino, methylsulfonyl | ~182.2 | High (hydrophilic) | Pharmaceutical impurity |
| N-Acetyl-DL-methionine (MM0358.07) | Acetylamino, methylsulfanyl | ~191.2 | Moderate | Pharmaceutical impurity |
Comparison with Phenyl-Substituted Compounds
highlights phenyl-substituted aminomethylene-bisphosphonic acids (e.g., Br2PAMBPA), which share the 3,5-dihalo/alkylphenyl motif. While the target compound lacks bisphosphonate groups, the 3,5-dimethylphenyl substitution may similarly enhance aromatic stacking interactions or steric hindrance.
Contrast with Sulfonylurea Herbicides
lists sulfonylurea herbicides like metsulfuron-methyl, which feature triazine-sulfonylurea cores. Unlike these agrochemicals, the target compound’s sulfonamide group is directly linked to a butanoic acid backbone rather than a triazine ring. This structural divergence suggests distinct biological targets—sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s carboxylic acid group may interact with mammalian enzymes or transporters .
Research Findings and Implications
- Synthetic Challenges : The synthesis of 3,5-dimethylphenyl-containing compounds (as in ) often requires controlled conditions to avoid over-substitution or side reactions. For the target compound, this may involve coupling 3,5-dimethylaniline with methylsulfonyl precursors under anhydrous conditions .
- This property is absent in N-acetylated analogs like MM0358.07 .
- Regulatory Considerations : As a sulfonamide derivative, the compound may require rigorous impurity profiling, akin to the standards in , to exclude toxic byproducts during pharmaceutical development .
Biological Activity
2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1858241-14-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a butanoic acid backbone along with a dimethylphenyl and a methylsulfonyl group, which contribute to its unique properties and potential applications in various biological contexts.
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- IUPAC Name : 2-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition or modulation of enzymatic activity, which is critical in various physiological processes. The precise mechanisms are still under investigation, but initial studies suggest that the compound may influence pathways related to inflammation and metabolic regulation.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Enzymatic pathways that are potentially affected include those involved in metabolic processes and inflammatory responses. For instance, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Cytotoxicity and Anticancer Potential
The compound's cytotoxicity profile is another area of interest. Preliminary findings indicate that it may exhibit low cytotoxicity while maintaining potent biological activity against certain cancer cell lines. This characteristic is particularly desirable in drug development as it suggests a favorable therapeutic index .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-[(4-Methylsulfonylphenyl)amino]butanoic acid | Similar functional groups | Moderate enzyme inhibition |
| 2-[(3,5-Dimethylphenyl)amino]butanoic acid | Lacks methylsulfonyl group | Lower anti-inflammatory potential |
| 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]propanoic acid | Different backbone | Variable activity based on structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, and how can reaction yields be improved?
- Answer : Synthesis typically involves sulfonylation of the amine intermediate. Key steps include:
Protection of reactive groups : Use silylation (e.g., 5% dimethyldichlorosilane in toluene) to prevent adsorption losses during synthesis .
Solvent selection : Methanol or LC-grade solvents minimize side reactions .
Monitoring impurities : Employ HPLC with C18 columns and UV detection (210–254 nm) to track intermediates like L-methionine sulfone analogs .
- Yield optimization : Adjust stoichiometry of sulfonylating agents (e.g., methylsulfonyl chloride) and monitor via TLC or LC-MS.
Q. How should researchers handle and store this compound to prevent degradation?
- Answer :
Storage : Store at −18°C in amber vials to avoid photodegradation .
Handling : Use silanized glassware to reduce adsorption; avoid prolonged exposure to moisture .
Stability testing : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl or NaOH) to identify degradation products .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Answer :
Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and Milli-Q water .
Internal standards : Spike deuterated analogs (e.g., triclosan-d3) to correct matrix effects .
Detection : LC-MS/MS with a C18 column, mobile phase (methanol/water + 0.1% formic acid), and MRM transitions for specificity .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Answer :
Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
Validate purity : Characterize batches via NMR (¹H/¹³C) and HRMS to rule out impurity interference (e.g., N-acetyl-DL-methionine analogs) .
Meta-analysis : Compare logP, solubility, and protein binding data using tools like PubChem to identify structure-activity trends .
Q. What strategies are effective for impurity profiling and structural elucidation of synthetic byproducts?
- Answer :
Chromatographic separation : Use UPLC with HILIC columns to resolve polar impurities (e.g., sulfonic acid derivatives) .
Advanced detection : Couple LC with high-resolution Q-TOF-MS for accurate mass determination of byproducts (e.g., methylsulfonyl adducts) .
Synthetic traps : Introduce isotopically labeled precursors (e.g., ¹³C-methyl groups) to trace reaction pathways .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Answer :
Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with sulfonamide-binding pockets) .
QSAR modeling : Correlate substituent effects (e.g., 3,5-dimethylphenyl vs. difluorophenyl) with activity using Gaussian-based DFT calculations .
ADMET prediction : Apply SwissADME to optimize logS (solubility) and reduce CYP450 inhibition risks .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?
- Answer :
Hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH, monitoring depletion via LC-MS .
CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Plasma stability : Incubate in human plasma (37°C, 24 hours) and quantify intact compound .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Answer :
Co-solvent systems : Use ≤10% PEG-400 or β-cyclodextrin to enhance solubility without cytotoxicity .
pH adjustment : Prepare stock solutions in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5) for ionizable groups .
Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in cell cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
